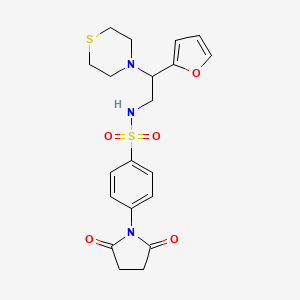
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H23N3O5S2 and its molecular weight is 449.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzenesulfonamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of biopharmaceuticals and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- A benzenesulfonamide core
- A dioxopyrrolidine moiety
- A furan ring
- A thiomorpholine substituent
This combination of functional groups is believed to contribute to its biological activity, particularly in enhancing monoclonal antibody production and potential therapeutic applications.
Enhancements in Monoclonal Antibody Production
Research has demonstrated that this compound significantly enhances the production of monoclonal antibodies (mAbs) in recombinant Chinese hamster ovary (CHO) cells. A study published in PLOS ONE identified it among a library of 23,227 chemicals that were screened for their ability to improve mAb yields. The compound was found to:
- Suppress cell growth while increasing glucose uptake.
- Elevate intracellular adenosine triphosphate (ATP) levels during antibody production.
- Alter glycosylation patterns, specifically reducing galactosylation levels in antibodies, which is crucial for their therapeutic efficacy.
The proposed mechanism of action involves modulation of cellular metabolism and protein production pathways. The compound appears to:
- Influence metabolic pathways beneficially during antibody production processes.
- Increase energy availability while suppressing excessive cell growth, facilitating higher yields of mAbs.
Case Studies
- Monoclonal Antibody Production : In a controlled study, the addition of this compound to CHO cell cultures resulted in a 30% increase in mAb production compared to control groups without the compound. This enhancement was attributed to improved metabolic efficiency and altered glycosylation profiles.
- Histone Deacetylase Inhibition : Preliminary studies suggest that this compound may also act as a histone deacetylase inhibitor, opening avenues for research into cancer therapy and epigenetic regulation. The dual functionality as both an enhancer of mAb production and a potential therapeutic agent positions it uniquely among similar compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Activity | Structural Features |
|---|---|---|
| Compound A | mAb enhancement | Benzene core, no furan |
| Compound B | Histone deacetylase inhibition | Contains thiomorpholine |
| This compound | mAb enhancement & HDAC inhibition | Unique combination of furan and dioxopyrrolidine |
Eigenschaften
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S2/c24-19-7-8-20(25)23(19)15-3-5-16(6-4-15)30(26,27)21-14-17(18-2-1-11-28-18)22-9-12-29-13-10-22/h1-6,11,17,21H,7-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFQORLFHNPEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













